Cas no 2680530-95-2 (ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochloride)

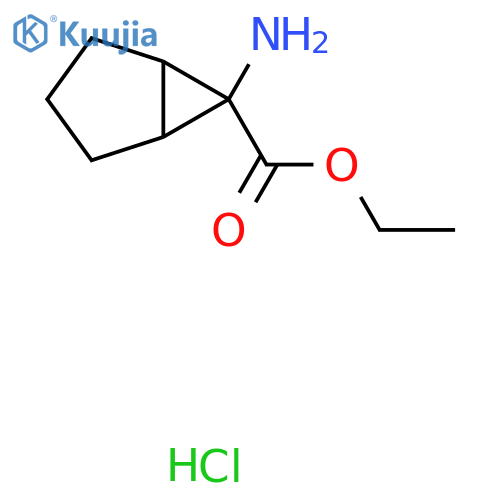

2680530-95-2 structure

商品名:ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochloride

CAS番号:2680530-95-2

MF:C9H16ClNO2

メガワット:205.681841850281

MDL:MFCD34183942

CID:5645836

PubChem ID:165920061

ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

-

- EN300-28243740

- ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride

- 2680530-95-2

- ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochloride

-

- MDL: MFCD34183942

- インチ: 1S/C9H15NO2.ClH/c1-2-12-8(11)9(10)6-4-3-5-7(6)9;/h6-7H,2-5,10H2,1H3;1H

- InChIKey: NJXGZHKRXWHTGM-UHFFFAOYSA-N

- ほほえんだ: Cl.O(CC)C(C1(C2CCCC21)N)=O

計算された属性

- せいみつぶんしりょう: 205.0869564g/mol

- どういたいしつりょう: 205.0869564g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 205

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28243740-0.1g |

ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride |

2680530-95-2 | 95.0% | 0.1g |

$990.0 | 2025-03-19 | |

| Enamine | EN300-28243740-10.0g |

ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride |

2680530-95-2 | 95.0% | 10.0g |

$12278.0 | 2025-03-19 | |

| Aaron | AR02834S-500mg |

ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride |

2680530-95-2 | 95% | 500mg |

$3086.00 | 2025-02-15 | |

| Aaron | AR02834S-1g |

ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride |

2680530-95-2 | 95% | 1g |

$3951.00 | 2025-02-15 | |

| 1PlusChem | 1P0282WG-10g |

ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride |

2680530-95-2 | 95% | 10g |

$15238.00 | 2024-05-08 | |

| 1PlusChem | 1P0282WG-250mg |

ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride |

2680530-95-2 | 95% | 250mg |

$1810.00 | 2024-05-08 | |

| 1PlusChem | 1P0282WG-100mg |

ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride |

2680530-95-2 | 95% | 100mg |

$1286.00 | 2024-05-08 | |

| Aaron | AR02834S-100mg |

ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride |

2680530-95-2 | 95% | 100mg |

$1387.00 | 2025-02-15 | |

| Enamine | EN300-28243740-10g |

ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride |

2680530-95-2 | 95% | 10g |

$12278.0 | 2023-09-09 | |

| Enamine | EN300-28243740-0.5g |

ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride |

2680530-95-2 | 95.0% | 0.5g |

$2226.0 | 2025-03-19 |

ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochloride 関連文献

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

2680530-95-2 (ethyl 6-aminobicyclo3.1.0hexane-6-carboxylate hydrochloride) 関連製品

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量